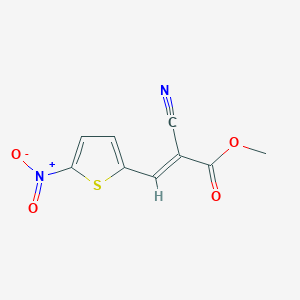
methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, a nitro group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophilic reagents such as bromine or sulfuric acid.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or sulfonated thiophene derivatives.
Scientific Research Applications
Methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The cyano group can also participate in nucleophilic addition reactions, potentially modifying biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-cyano-3-(5-nitro-2-furyl)-2-propenoate
- Methyl (2E)-2-cyano-3-(5-nitro-2-pyridyl)-2-propenoate
- Methyl (2E)-2-cyano-3-(5-nitro-2-phenyl)-2-propenoate
Uniqueness
Methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that contain different aromatic rings, such as furan, pyridine, or phenyl groups. The thiophene ring can influence the compound’s reactivity and its interactions with biological targets .
Properties
Molecular Formula |
C9H6N2O4S |
|---|---|
Molecular Weight |
238.22 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-(5-nitrothiophen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H6N2O4S/c1-15-9(12)6(5-10)4-7-2-3-8(16-7)11(13)14/h2-4H,1H3/b6-4+ |
InChI Key |
ALYLIEMYAOKHTD-GQCTYLIASA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(S1)[N+](=O)[O-])/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(S1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















